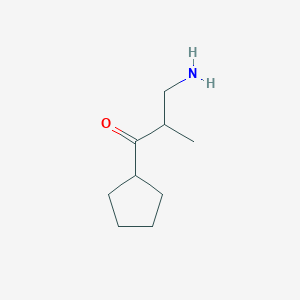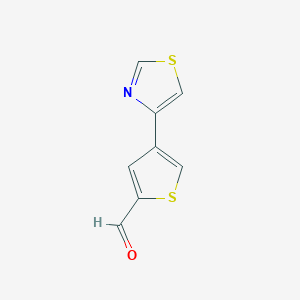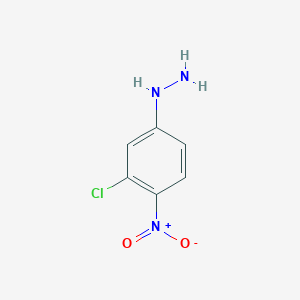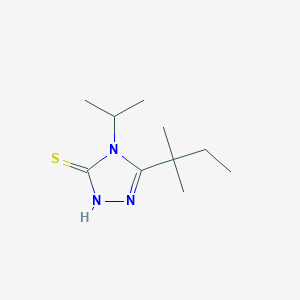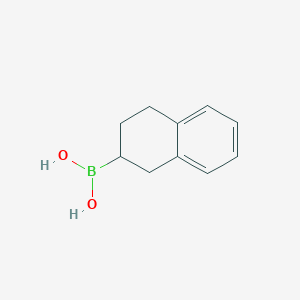![molecular formula C10H16O4 B13187076 Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13187076.png)
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is part of the dioxaspiroheptane family, which is known for its unique spirocyclic structure. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic ring . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
化学反应分析
Types of Reactions
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, such as antimicrobial activity .
相似化合物的比较
Similar Compounds
1,5-Dioxaspiro[2.4]heptane: Shares the spirocyclic structure but lacks the ester group.
4,7-Dioxaspiro[2.4]heptane,1-methyl-2-propyl-: Similar spirocyclic structure with different substituents.
1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4,4,6,6-tetramethyl-, methyl ester: Similar structure with additional methyl groups.
Uniqueness
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific ester group and spirocyclic structure, which confer distinct chemical reactivity and potential biological activities .
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
methyl 2,7,7-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-8(2)10(5-6-13-8)9(3,14-10)7(11)12-4/h5-6H2,1-4H3 |
InChI 键 |
IHNSJTGAZAGULL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(CCO1)C(O2)(C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


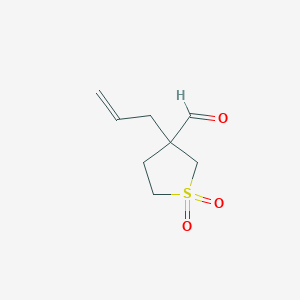
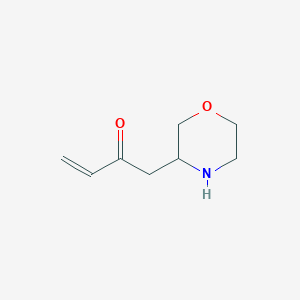
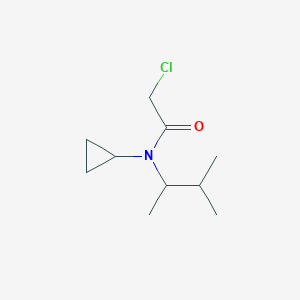
![2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13187001.png)
![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)
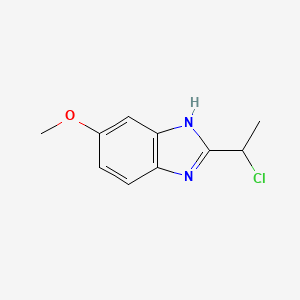
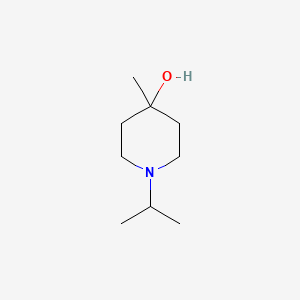
![{6-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13187019.png)

